N,N-Dimethylpropionamide

Catalog No.
S772862
CAS No.
758-96-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylpropionamide

CAS Number

758-96-3

Product Name

N,N-Dimethylpropionamide

IUPAC Name

N,N-dimethylpropanamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3

InChI Key

MBHINSULENHCMF-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C

Canonical SMILES

CCC(=O)N(C)C

The exact mass of the compound N,N-Dimethylpropionamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethylpropionamide (DMPA) is a high-boiling, polar aprotic tertiary amide solvent with a melting point of -45 °C and a boiling point of 174–176 °C [1]. As a higher homologue of N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), it shares similar solvation capabilities but is distinguished by lower volatility, higher thermal stability, and a reduced tendency for discoloration . Industrially, DMPA is utilized as a high-performance reaction medium in the synthesis of advanced polymers like polyimides and polysulfones, as well as a binder solvent in coatings [1]. Furthermore, it has emerged as a critical, lower-toxicity replacement for heavily regulated solvents like N-methyl-2-pyrrolidone (NMP) in the fabrication of lithium-ion battery cathode slurries [2].

While DMPA belongs to the same dialkylamide family as DMF and DMAc, treating them as interchangeable compromises process efficiency and safety. DMF (boiling point 153 °C) and DMAc (165 °C) are more volatile and prone to discoloration at elevated temperatures, which limits their utility in high-temperature polymerizations such as polyimide synthesis . Conversely, while N-methyl-2-pyrrolidone (NMP) provides a high boiling point suitable for demanding applications like polyvinylidene fluoride (PVDF) dissolution in battery manufacturing, it is a cyclic amide classified as a Substance of Very High Concern (SVHC) due to severe reprotoxicity [1]. DMPA bridges this gap by offering an extended thermal operating window (174–176 °C) and robust solvation power for high-molecular-weight compounds, avoiding both the volatility issues of DMF and the stringent regulatory hurdles of NMP [2].

Extended Thermal Operating Window and Reduced Volatility vs. DMF

DMPA exhibits a boiling point of 174–176 °C, which is significantly higher than that of the industry-standard solvent DMF (153 °C) and moderately higher than DMAc (165 °C) [1]. This elevated boiling point directly translates to lower volatility and higher thermal stability during extended heating cycles . Consequently, DMPA is less prone to evaporative losses and thermal degradation (discoloration) than DMF under identical reflux or curing conditions .

Evidence DimensionBoiling Point and Thermal Stability
Target Compound DataDMPA (174–176 °C; high stability, low discoloration)
Comparator Or BaselineDMF (153 °C; higher volatility, prone to discoloration)
Quantified Difference+21 to +23 °C higher boiling point than DMF
ConditionsAtmospheric pressure heating and extended reaction cycles

Enables higher reaction temperatures and reduces solvent replenishment costs in high-temperature polymer curing and chemical synthesis.

Regulatory-Compliant PVDF Solvation for Battery Slurries

In lithium-ion battery production, NMP is the traditional solvent for dissolving polyvinylidene fluoride (PVDF) binders, but its reprotoxic nature necessitates costly handling precautions [1]. Patent literature demonstrates that DMPA successfully replaces NMP in the formation of cathode slurries comprising active materials (e.g., lithium cobalt oxide), conductive carbon black, and PVDF [2]. DMPA provides the necessary polarity to dissolve PVDF efficiently while avoiding the cyclic amide structure responsible for NMP's stringent REACH restrictions [2].

Evidence DimensionBinder Solvation and Regulatory Profile
Target Compound DataDMPA (Effective PVDF dissolution, non-SVHC linear amide)
Comparator Or BaselineNMP (Effective PVDF dissolution, SVHC restricted cyclic amide)
Quantified DifferenceEquivalent slurry formulation capability with elimination of SVHC-level reprotoxicity
ConditionsCathode slurry mixing (PVDF + conductive agent + active material)

Allows battery manufacturers to future-proof their production lines against NMP regulatory bans without re-engineering their PVDF binder systems.

Enhanced Suitability for High-Molecular-Weight Polymer Synthesis

The synthesis of advanced engineering plastics like polyimides and polysulfones requires polar aprotic solvents capable of maintaining high temperatures without degrading [1]. While DMAc is commonly used, DMPA offers a superior thermal profile (boiling up to 176 °C) and is explicitly utilized as a reaction medium and binder solvent in fiber and film production . Its structural stability accelerates cyclization and dehydrogenation reactions while improving overall product yield and preventing polymer discoloration .

Evidence DimensionPolymerization Medium Performance
Target Compound DataDMPA (Accelerates cyclization, high yield, low discoloration)
Comparator Or BaselineStandard polar aprotic solvents (e.g., DMF, which is prone to discoloration and lower yields at high temps)
Quantified DifferenceImproved thermal overhead (+21 °C vs DMF) for high-temperature cyclization
ConditionsSynthesis of polyimides and polysulfones

Ensures higher quality, defect-free polymer films and fibers by maintaining solvent integrity at the elevated temperatures required for complete polymerization.

Lithium-Ion Battery Cathode Slurry Fabrication

DMPA serves as a direct, drop-in replacement for the heavily regulated solvent NMP. It effectively dissolves PVDF binders and disperses active materials (like lithium cobalt oxide) and carbon black, enabling safe, regulatory-compliant electrode manufacturing without sacrificing slurry stability or electrochemical performance [1].

Synthesis of High-Performance Polyimides and Polysulfones

Due to its high boiling point (174–176 °C) and resistance to thermal discoloration, DMPA is an optimal reaction medium for high-temperature polymerizations. It accelerates critical cyclization steps and is used as a binder solvent in the production of advanced synthetic fibers and films where DMF would prematurely evaporate or degrade [2].

Catalytic Organic Synthesis and Halogenation

DMPA functions as a highly stable polar aprotic solvent and catalyst in complex organic reactions, including halogenation, cyanation, and alkylation. Its lower volatility compared to DMF ensures consistent solvent volume during extended reflux, thereby improving overall product yields in pharmaceutical and fine chemical synthesis .

XLogP3

-0.1

Boiling Point

174.5 °C

LogP

-0.11 (LogP)

Melting Point

-45.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

758-96-3

Wikipedia

N,N-Dimethylpropionamide

General Manufacturing Information

Propanamide, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types